molecular formula C21H20FN7O2S B11246735 3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11246735
M. Wt: 453.5 g/mol
InChI Key: FMSSVCNZXIDDJI-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a piperazine ring substituted with a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the triazolopyrimidine core.

    Substitution with Fluorophenylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydro triazolopyrimidine derivatives.

    Substitution: Various substituted piperazine and benzyl derivatives.

Scientific Research Applications

3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenylsulfonyl group in 3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound particularly interesting for medicinal chemistry and drug development.

Properties

Molecular Formula

C21H20FN7O2S

Molecular Weight

453.5 g/mol

IUPAC Name

3-benzyl-7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H20FN7O2S/c22-17-7-4-8-18(13-17)32(30,31)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2

InChI Key

FMSSVCNZXIDDJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F

Origin of Product

United States

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